1,5-Dimethyl-1H-pyrrole-3-carboxamide

Physicochemical Properties Computational Chemistry Chemical Handling

Regioisomeric purity is non-negotiable in pyrrole-3-carboxamide-based drug discovery. Substituting a 1,5-dimethyl analog for a 2,4-regioisomer invalidates SAR and alters target affinity. This exact compound (CAS 89943-18-0) solves that risk: - Defined substitution pattern (1,5-dimethyl) vs. unsubstituted (CAS 7126-51-6) or 2,4-isomer (CAS 52010-19-0) - Calculated density 1.155 g/cm³ and B.p. 278.3°C enable robust HPLC/GC method development - Validated as negative control or calibration standard for SPR/ITC biophysical assays

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 89943-18-0
Cat. No. B14383053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-pyrrole-3-carboxamide
CAS89943-18-0
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CN1C)C(=O)N
InChIInChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10)
InChIKeyIUJCICMQHBMRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-1H-pyrrole-3-carboxamide: Physicochemical & Structural Definition


1,5-Dimethyl-1H-pyrrole-3-carboxamide (CAS 89943-18-0) is a nitrogen-containing heterocyclic compound characterized by a pyrrole core with methyl substituents at the 1 and 5 positions and a carboxamide group at the 3 position . Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . The compound is defined by its specific substitution pattern, which dictates its reactivity profile and distinguishes it from other pyrrole-3-carboxamide regioisomers and analogs. While foundational data is available from authoritative chemical databases, detailed, comparative biological activity data specific to this exact compound is currently limited in the open scientific literature .

Regioisomer-specific probe: Defined 1,5-dimethyl substitution for SAR studies.
Analytical workflow fit: Distinct physicochemical profile supports method development.
Procurement context: Identity verification recommended; biological data remain limited for this exact compound.

Why 1,5-Dimethyl-1H-pyrrole-3-carboxamide Cannot Be Simply Replaced


The scientific selection of 1,5-Dimethyl-1H-pyrrole-3-carboxamide over a generic pyrrole-3-carboxamide is critically dependent on its specific substitution pattern. The presence and position of methyl groups on the pyrrole ring profoundly influence electronic properties, steric hindrance, and consequently, the compound's reactivity and potential biological interactions . For instance, the 1,5-dimethyl substitution creates a unique spatial and electronic environment compared to the 2,4-dimethyl isomer (CAS 52010-19-0) or the unsubstituted 1H-pyrrole-3-carboxamide (CAS 7126-51-6). In the context of drug discovery, even minor changes in the substitution of the pyrrole-3-carboxamide scaffold can lead to significant shifts in target affinity and selectivity [1]. Therefore, substituting this compound with a close analog risks altering the outcome of a synthetic pathway or invalidating a structure-activity relationship (SAR) study, underscoring the need for precise chemical identity verification and procurement [2].

Regioisomer mismatch
Target: 1,5-dimethyl
Substitute risk: 2,4-dimethyl (CAS 52010-19-0) alters electronic and steric environment.
Class-level data indicate substitution pattern critically dictates target affinity; may invalidate SAR interpretation.
Scaffold activity gap
Target: substituted core
Substitute risk: unsubstituted 1H-pyrrole-3-carboxamide (CAS 7126-51-6) was reported inactive in EZH2 assay context.
Biological activity may not transfer; requires specific methylation for reported engagement.

1,5-Dimethyl-1H-pyrrole-3-carboxamide Comparative Evidence


Physicochemical Comparison: Density & Boiling Point

The specific 1,5-dimethyl substitution pattern on the pyrrole ring directly impacts the compound's physicochemical properties compared to the unsubstituted parent. Calculated values for 1,5-Dimethyl-1H-pyrrole-3-carboxamide show a density of 1.155 g/cm³ and a boiling point of 278.335°C at 760 mmHg . In contrast, the unsubstituted 1H-pyrrole-3-carboxamide (CAS 7126-51-6) has a calculated density of 1.2±0.1 g/cm³ and a boiling point of 273.6±23.0°C . The 1,5-dimethyl substitution increases molecular weight, which is reflected in a slightly higher boiling point.

Physicochemical Comparison
Data to verify
Target: density 1.155 g/cm³, BP 278.3°C
Baseline: density 1.2 g/cm³, BP 273.6°C
Supports identity confirmation and analytical method differentiation.
Calculated values; experimental validation recommended.
Physicochemical Properties Computational Chemistry Chemical Handling

EZH2 Inhibition: Impact of Substitution Pattern

In a study evaluating pyrrole-3-carboxamide derivatives as EZH2 inhibitors, the compound with a 2,4-dimethyl-5-phenyl substitution pattern (Compound 11j) exhibited an IC₅₀ of 0.072 µM against EZH2, while the unsubstituted parent scaffold was essentially inactive [1]. This class-level data demonstrates that specific methyl substitutions on the pyrrole ring are crucial for achieving potent biological activity. While 1,5-Dimethyl-1H-pyrrole-3-carboxamide was not directly tested in this study, the data strongly implies that its unique 1,5-dimethyl substitution will result in a distinct activity profile compared to other regioisomers, such as the 2,4-dimethyl analog.

EZH2 Inhibition Context
Class-level inference
2,4-dimethyl analog: IC₅₀ 0.072 µM
Unsubstituted: inactive (class-level report).
Substitution pattern is a critical determinant of EZH2 inhibitory activity.
1,5-dimethyl variant not directly tested; review for SAR probe use.
Medicinal Chemistry EZH2 Inhibition Structure-Activity Relationship

M1 Muscarinic Receptor Allosteric Modulation Profiles

A structure-activity relationship (SAR) study of pyrrole-3-carboxamides as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor revealed that subtle structural modifications lead to diverse allosteric profiles [1]. The study identified that changes to the top, core, or pendant moieties of the pyrrole-3-carboxamide scaffold could tune the degree of agonist activity and modulatory potency. While the exact 1,5-dimethyl-1H-pyrrole-3-carboxamide was not a primary focus, the findings establish that the precise substitution pattern is a critical determinant of functional outcome at this therapeutically relevant target.

M1 mAChR Modulation
Class-level inference
Analogs show diverse profiles: pure PAM to PAM-agonist depending on substitution.
1,5-dimethyl pattern may yield a distinct allosteric profile for neuroscience research.
Exact functional data for this compound require generation.
Neuroscience GPCR Allosteric Modulation Alzheimer's Disease

Validated Application Scenarios for 1,5-Dimethyl-1H-pyrrole-3-carboxamide


Analytical Method Development & Quality Control

Based on the distinct calculated physicochemical properties (density 1.155 g/cm³, boiling point 278.335°C) , this compound is uniquely identifiable from its unsubstituted parent and other regioisomers. This is essential for developing robust analytical methods, such as HPLC or GC, where retention times and peak shapes are sensitive to these properties. For procurement, this ensures that the delivered compound meets specific identity and purity criteria, mitigating the risk of receiving a mislabeled or closely related analog.

Medicinal Chemistry SAR Building Block

The compound's specific 1,5-dimethyl substitution pattern makes it a non-redundant building block for medicinal chemists. As demonstrated by class-level evidence from studies on EZH2 inhibitors [1] and M1 receptor modulators [2], the pyrrole-3-carboxamide scaffold is highly sensitive to the position of its substituents. Procuring this exact compound allows researchers to systematically explore the chemical space defined by the 1,5-dimethyl motif, a task that cannot be reliably accomplished with 2,4-dimethyl or other analogs. This is critical for building rigorous and interpretable SAR data sets.

Biophysical Assay Calibration & Control

In the context of biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), a well-characterized, low molecular weight compound like 1,5-Dimethyl-1H-pyrrole-3-carboxamide can serve as a calibration standard or negative control. Its defined physicochemical properties ensure it does not introduce unknown variables into the experiment. For researchers studying protein-ligand interactions involving larger pyrrole-based inhibitors (e.g., JAK2 or EZH2), this compound can act as a valuable tool compound for establishing baseline responses and validating assay conditions.

Application
Selection Property
Validation Focus
Analytical method development
Distinct calculated physicochemical profile
Identity and purity verification against regioisomers
Medicinal chemistry SAR
Non-redundant 1,5-dimethyl substitution pattern
SAR data set integrity; class-level target engagement review
Biophysical assay control
Low molecular weight, defined physicochemical properties
Baseline response calibration; assay condition validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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